Lipophilicity Advantage over 4-Methoxy Analog
The target compound exhibits a calculated logP of 3.74 (Chemsrc, ACD/Labs algorithm) . In contrast, the 4-methoxy analog (4-[(4-methoxyphenyl)sulfamoyl]benzoic acid, CAS 18738-58-4) has a predicted logP of approximately 2.88 (ChemSpider, ACD/Labs) . This difference of +0.86 logP units indicates that the ethoxy derivative is significantly more lipophilic, which in drug-discovery contexts often translates to enhanced passive membrane permeability and potentially improved oral absorption characteristics.
| Evidence Dimension | Predicted logP (octanol/water partition coefficient) |
|---|---|
| Target Compound Data | logP = 3.74 (Chemsrc, ACD/Labs) |
| Comparator Or Baseline | 4-[(4-methoxyphenyl)sulfamoyl]benzoic acid, logP = 2.88 (ChemSpider, ACD/Labs) |
| Quantified Difference | ΔlogP = +0.86 |
| Conditions | In silico prediction using ACD/Labs algorithm; standard 25°C, pH-independent partitioning model. |
Why This Matters
A logP difference of nearly one unit can substantially alter a compound's ability to cross lipid bilayers, guiding the selection of the ethoxy analog when intracellular target engagement or blood-brain barrier penetration is a design goal.
